{4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride
Description
{4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride is a substituted phenethylamine derivative featuring a biphenyl core linked via an ethyl chain. The primary phenyl ring is substituted with a 4-methylphenyl group at the para position, while the secondary phenyl ring hosts an amine group, which is protonated as a hydrochloride salt. This structural motif is common in pharmaceutical intermediates and bioactive molecules, where the ethyl spacer and aromatic substituents influence solubility, bioavailability, and receptor interactions.
Properties
IUPAC Name |
4-[2-(4-methylphenyl)ethyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(16)11-9-14;/h2-5,8-11H,6-7,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWQJXNGDKIMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185298-08-1 | |
| Record name | Benzenamine, 4-[2-(4-methylphenyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine.
Mode of Action
Based on its structural similarity to other phenethylamines, it may interact with its targets by binding to them and inhibiting their function. This could result in changes to the biochemical pathways these targets are involved in.
Biochemical Pathways
Phenethylamines, in general, are known to regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (taar1) and inhibiting vesicular monoamine transporter 2 (vmat2) in monoamine neurons.
Pharmacokinetics
It is known that the compound has a molecular weight of 24777, which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Similar compounds have been found to have anti-inflammatory activity.
Biological Activity
{4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride, also known as a phenethylamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits structural similarities to various psychoactive substances, which raises interest in its pharmacological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C15H18ClN
- Molecular Weight : 255.77 g/mol
- CAS Number : 71757217
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving monoamines such as dopamine and serotonin.
- Dopaminergic Activity :
- Serotonergic Activity :
- Adrenergic Activity :
Anticancer Properties
Recent research has highlighted the anticancer potential of phenethylamine derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.12 | Induction of apoptosis |
| 5b | U-937 | 0.76 | Cell cycle arrest |
| 5c | A549 | 1.47 | Inhibition of proliferation |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .
Neuropharmacological Effects
The compound's potential as a neuropharmaceutical is underscored by its possible effects on mood disorders and neurodegenerative diseases:
- Mood Enhancement : By modulating dopamine and serotonin levels, the compound may alleviate symptoms of depression and anxiety.
- Cognitive Enhancement : Its interaction with neurotransmitter systems could improve cognitive function and memory.
Case Studies
- Clinical Observations : A study involving subjects administered with similar phenethylamine derivatives reported improvements in mood and cognitive performance, suggesting that this compound may have similar effects .
- Animal Models : In rodent models, administration of related compounds resulted in increased locomotor activity and reduced anxiety-like behavior, indicating potential applicability in treating anxiety disorders .
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to phenethylamines suggests it may influence neurotransmitter systems, particularly dopamine and serotonin pathways.
- Mechanism of Action :
- Inhibition of monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters such as tyramine and tryptamine in the synaptic cleft.
- Potential interactions with trace amine-associated receptors (TAARs), which are implicated in mood regulation and cognitive functions.
Proteomics Research
Due to its structural characteristics, {4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride is utilized in proteomics for studying protein interactions and enzyme activities. Its ability to modulate biological processes makes it a candidate for exploring enzyme-substrate relationships and signaling pathways.
Organic Synthesis
The compound serves as an intermediate in the synthesis of various organic compounds. It can undergo several chemical reactions:
- Oxidation : Producing ketones or aldehydes.
- Reduction : Leading to secondary or tertiary amines.
- Substitution Reactions : Allowing for the introduction of different functional groups.
Clinical Observations
A study involving phenethylamine derivatives similar to this compound reported improvements in mood and cognitive performance among participants. This suggests that the compound may have similar effects on mood disorders.
Animal Models
Research conducted on rodent models showed that administration of related compounds resulted in increased locomotor activity and reduced anxiety-like behavior. These findings indicate potential applicability in treating anxiety disorders and enhancing cognitive functions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methyl group in the target compound is electron-donating, enhancing aromatic stability, whereas analogs with methoxy (e.g., ) or chloro (e.g., ) substituents exhibit altered electronic profiles affecting solubility and reactivity.
- Spacer Modifications : Ethyl spacers (as in the target compound) balance flexibility and rigidity, while piperidinyl-sulfonyl groups () introduce conformational constraints and hydrogen-bonding capabilities.
- Salt Forms : Hydrochloride salts improve water solubility compared to freebase amines, critical for bioavailability in drug candidates.
Physicochemical Properties
- Solubility : The target compound’s hydrochloride salt likely has moderate aqueous solubility, whereas methoxy-substituted analogs () may exhibit higher polarity and solubility. Sulfonyl-containing derivatives () could show pH-dependent solubility due to ionization.
- Hydrogen Bonding : Chloride anions in hydrochloride salts form hydrogen bonds with amine and hydroxyl groups (if present), as seen in related phenethylamine structures (). This influences crystal packing and stability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for {4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride, and what key reaction steps are involved?
- Methodological Answer : The compound can be synthesized via Mannich reactions using phenethylamine hydrochloride as the amine component and substituted acetophenones as ketone precursors. Key steps include:
Condensation : Reacting phenethylamine with formaldehyde and ketone derivatives under acidic or basic conditions to form β-amino ketone intermediates.
Hydrochloride Formation : Neutralization with HCl to precipitate the hydrochloride salt.
- Purification typically involves recrystallization or column chromatography. Reaction yields range from 87–98% under optimized conditions .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with chemical shifts for aromatic protons (~6.5–7.5 ppm) and methyl groups (~2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., m/z 921 [M+H]+ in LCMS) .
- HPLC : Retention time analysis (e.g., 1.01 minutes under SQD-FA05 conditions) ensures purity ≥95% .
Q. What safety protocols should be followed when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for handling powders .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste. Avoid water release to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and reduce byproducts during synthesis?
- Methodological Answer :
- Catalyst Screening : Test cesium carbonate or Pd/C for catalytic efficiency in coupling reactions (e.g., 83% yield achieved with cesium carbonate at 50°C) .
- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction kinetics.
- Temperature Control : Stirring at 50°C for 4 hours improves intermediate stability .
- Purification : Employ reverse-phase C18 column chromatography to isolate high-purity products .
Q. How can conflicting reports on the compound’s neuroprotective activity be resolved?
- Methodological Answer :
- Receptor Binding Assays : Perform competitive binding studies using NMDA receptor subunits (e.g., NR2B) to quantify antagonism (IC50 values) .
- In Vitro Neurotoxicity Models : Compare results across cell lines (e.g., primary cortical neurons) under standardized glutamate/NMDA challenge conditions .
- Structural Analysis : Use X-ray crystallography or molecular docking to assess interactions with receptor binding pockets, resolving discrepancies in mechanism .
Q. What strategies are effective in enhancing the compound’s solubility for in vivo studies?
- Methodological Answer :
- Salt Selection : Test alternative counterions (e.g., citrate instead of HCl) to improve aqueous solubility.
- Co-Solvent Systems : Use DMSO:water (1:4 v/v) for stock solutions, ensuring concentrations ≤5 mg/mL to avoid precipitation .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance receptor binding affinity .
- Side Chain Variation : Replace the ethyl linker with propyl or cyclic amines to assess steric effects on activity .
- In Silico Screening : Perform QSAR modeling using software like Schrödinger to predict bioactivity of novel analogs .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity across studies?
- Methodological Answer :
Replicate Experiments : Repeat assays using identical cell lines, reagent batches, and protocols (e.g., NMDA-induced cytotoxicity at 100 μM glutamate).
Control Variables : Standardize assay conditions (e.g., pH, temperature, serum content) to minimize variability.
Meta-Analysis : Compare data across published studies to identify trends (e.g., higher potency in neuronal vs. glial cells) .
Orthogonal Validation : Confirm activity using alternative methods (e.g., calcium imaging for NMDA receptor inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
